4-methyl-N-(4-methylphenyl)-2-quinolinamine
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Description
4-methyl-N-(4-methylphenyl)-2-quinolinamine belongs to the class of compounds known as quinolinamines, which are recognized for their wide range of applications in medicinal chemistry and materials science due to their unique chemical and physical properties. The compound has been the subject of various studies aimed at understanding its synthesis, structure, and properties, highlighting its significance in the scientific community.
Synthesis Analysis
The synthesis of quinolinamine derivatives, including this compound, often involves condensation reactions and cyclization processes. A study detailed the synthesis of photochromic 2-aryl-1-(4-nitrophenyl)-1,1a-dihydroazireno[1,2-a]quinoxalines through condensation of 4-methyl-and 4,5-dimethyl-1,2-phenylenediamine with 1,3-diaryl-2,3-dibromopropan-1-ones, which might offer insights into related synthetic pathways (Zbruyev et al., 2006).
Molecular Structure Analysis
The molecular structure of quinolinamine derivatives has been extensively characterized by various spectroscopic and crystallographic techniques, offering insights into their conformation and electronic properties. The structure of related compounds has been established using X-ray diffraction, highlighting the importance of structural analysis in understanding the chemical behavior of quinolinamines (Faizi et al., 2018).
Chemical Reactions and Properties
Quinolinamines participate in a variety of chemical reactions, including N-heteroannulation and cyclization, which are pivotal for the synthesis of complex quinoline derivatives. The reaction conditions, such as the presence of specific functional groups, significantly influence the reaction pathways and outcomes, demonstrating the versatile chemistry of quinolinamines (Bandyopadhyay et al., 2021).
Safety and Hazards
properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-12-7-9-14(10-8-12)18-17-11-13(2)15-5-3-4-6-16(15)19-17/h3-11H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNGOCGBIGVSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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